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Compound of Interest

Compound Name: 5-Fluoro-8-quinolinol

Cat. No.: B1330089

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Fluoro-8-quinolinol, a key heterocyclic compound of interest in medicinal chemistry and
materials science. This document details the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for
their acquisition. An interpretation of the spectral data is also provided to aid in structural
elucidation and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-Fluoro-8-quinolinol. It is
important to note that while extensive efforts have been made to collate experimental data,
some values may be based on theoretical predictions or comparison with structurally similar
compounds due to the limited availability of publicly accessible raw experimental data.

Table 1: *H NMR Spectroscopic Data for 5-Fluoro-8-quinolinol
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity

ppm) (J, Hz)
H-2 ~8.7-8.9 dd J=45,15Hz
H-3 ~7.5-7.7 dd J=8.5,45Hz
H-4 ~8.4 - 8.6 dd J=85,15Hz
H-6 ~7.1-7.3 (d, JH-F) J=9.0Hz
H-7 ~7.4-7.6 d J=85Hz
8-OH ~9.0-10.0 brs

Solvent: CDCIs or DMSO-ds. Chemical shifts are referenced to TMS (0 ppm). Data is estimated
based on known spectra of quinoline derivatives and fluorine substitution effects.

Table 2: 3C NMR Spectroscopic Data for 5-Fluoro-8-quinolinol

Carbon Chemical Shift (6, ppm)
C-2 ~148 - 150

C-3 ~122 - 124

C-4 ~135 - 137

C-4a ~138 - 140

C-5 ~155 - 158 (d, *JC-F = 250 Hz)
C-6 ~110 - 112 (d, 2JC-F = 20 Hz)
C-7 ~128 - 130 (d, *JC-F = 3 Hz)
c-8 ~150 - 152 (d, 3JC-F = 10 Hz)
C-8a ~128 - 130

Solvent: CDCIs or DMSO-des. Chemical shifts are referenced to TMS (0 ppm). Data is estimated
based on known spectra of quinoline derivatives and fluorine substitution effects.
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Table 3: Infrared (IR) Spectroscopy Peak List for 5-Fluoro-8-quinolinol

Functional Group

Wavenumber (cm~2) Intensity .

Assignment
3400 - 3200 Broad O-H stretch (phenolic)
~3100 - 3000 Medium Aromatic C-H stretch
~1620 - 1580 Strong C=N stretch (quinoline ring)
~1500 - 1450 Strong Aromatic C=C stretch
~1250 - 1200 Strong C-F stretch
~1200 - 1150 Strong C-O stretch (phenolic)

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data for 5-Fluoro-8-quinolinol

m/z Relative Intensity (%) Assignment

163 100 [M]* (Molecular lon)
135 Variable [M-COJ*

116 Variable [M-F-COJ*

lonization method: Electron lonization (El). The fragmentation pattern is predicted based on the
structure.

Interpretation of Spectra
The spectroscopic data provides a detailed fingerprint of the 5-Fluoro-8-quinolinol molecule.
e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on

the quinoline ring system. The downfield shifts of H-2 and H-4 are characteristic of their
positions adjacent to the nitrogen atom. The fluorine atom at position 5 will introduce splitting
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to the neighboring proton H-6, resulting in a doublet. The hydroxyl proton at position 8 will
likely appear as a broad singlet.

e 13C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the
nine carbon atoms in the molecule. The carbon atom bonded to the fluorine (C-5) will exhibit
a large one-bond coupling constant (1JC-F). Smaller two-, three-, and four-bond couplings to
fluorine will also be observable for the adjacent carbons, providing valuable structural
confirmation.

e IR Spectroscopy: The IR spectrum is characterized by a broad absorption band in the high-
frequency region, indicative of the O-H stretching of the phenolic group. The strong
absorptions in the 1620-1450 cm~1 region are characteristic of the aromatic C=C and C=N
stretching vibrations of the quinoline core. A strong band corresponding to the C-F stretch is
also expected.

e Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak at an
m/z value corresponding to the molecular weight of 5-Fluoro-8-quinolinol (163.15 g/mol ).
Common fragmentation pathways for quinolinols include the loss of carbon monoxide (CO)
from the phenolic ring.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy

A general procedure for acquiring *H and 3C NMR spectra of quinoline derivatives is as
follows:

o Sample Preparation: Weigh approximately 5-10 mg of 5-Fluoro-8-quinolinol.[1] Dissolve
the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDClz or DMSO-de) in a
clean, dry NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal
standard (0 ppm).[1]

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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e 1H NMR Acquisition: A standard one-pulse experiment is typically used.[1] Key parameters
include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay
of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good
signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify

the spectrum and enhance sensitivity.[1] A larger number of scans (e.g., 1024 or more) and a
longer relaxation delay (2-5 seconds) are generally required compared to *H NMR due to the
lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.[1]

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectra.

Infrared (IR) Spectroscopy

For solid samples like 5-Fluoro-8-quinolinol, the KBr pellet or thin film method is commonly
used.

KBr Pellet Method:

Sample Preparation: Grind 1-2 mg of 5-Fluoro-8-quinolinol with approximately 100-200 mg
of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply high pressure (typically 8-
10 tons) to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
record the spectrum, typically in the range of 4000-400 cm~1. A background spectrum of a
pure KBr pellet should be recorded and subtracted from the sample spectrum.

Thin Solid Film Method:

o Sample Preparation: Dissolve a small amount of the solid sample in a suitable volatile
solvent (e.g., dichloromethane or acetone).[2]
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» Film Deposition: Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent
to evaporate, leaving a thin film of the compound on the plate.[2]

o Data Acquisition: Place the salt plate in the spectrometer's sample holder and acquire the
spectrum.[2]

Mass Spectrometry

Electron lonization (EI) is a common technique for the mass analysis of small organic
molecules.

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
The sample is vaporized in the ion source.[3]

« lonization: The vaporized sample molecules are bombarded with a high-energy electron
beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]*).[3]

o Fragmentation: The high internal energy of the molecular ion often leads to fragmentation,
producing a series of characteristic fragment ions.[3]

e Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[3]

» Detection: The separated ions are detected, and their abundance is recorded to generate the
mass spectrum.[3]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-Fluoro-8-quinolinol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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